molecular formula C15H11ClFN3O2S2 B2879125 3-chloro-4-fluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide CAS No. 2034539-20-1

3-chloro-4-fluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide

Cat. No.: B2879125
CAS No.: 2034539-20-1
M. Wt: 383.84
InChI Key: AIYCUQRJCQFTTI-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of halogenated aromatic rings, a pyrazine moiety, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide typically involves multi-step organic synthesis. A common route includes:

    Formation of the Pyrazine Moiety: Starting with a thiophene derivative, the pyrazine ring can be constructed through cyclization reactions involving appropriate precursors such as 2,3-diaminopyrazine.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide linkage. This can be done by reacting the halogenated aromatic amine with a sulfonyl chloride under basic conditions, typically using a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The halogen atoms (chlorine and fluorine) on the benzene ring can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for oxidation of the thiophene ring.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) for reduction of nitro groups.

    Substitution: Sodium methoxide or other strong nucleophiles for nucleophilic aromatic substitution.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amines from nitro groups.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-chloro-4-fluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique combination of functional groups allows for diverse chemical modifications.

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential pharmacological properties. The presence of the sulfonamide group suggests possible applications as an antibacterial or antifungal agent, while the pyrazine and thiophene rings are often found in compounds with anti-inflammatory or anticancer activities.

Industry

In industrial applications, this compound could be used in the development of new materials, such as organic semiconductors or light-emitting diodes (OLEDs), due to the electronic properties conferred by the thiophene and pyrazine rings.

Mechanism of Action

The mechanism by which 3-chloro-4-fluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonamide group can mimic the structure of natural substrates of certain enzymes, leading to competitive inhibition.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-4-fluoro-N-(pyrazin-2-ylmethyl)benzenesulfonamide: Lacks the thiophene ring, potentially altering its electronic properties and biological activity.

    3-chloro-4-fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide: Similar structure but with the thiophene ring in a different position, which could affect its reactivity and interactions.

Uniqueness

The unique combination of a thiophene ring, pyrazine moiety, and halogenated benzene ring in 3-chloro-4-fluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide provides a distinct set of electronic and steric properties that can be exploited in various scientific and industrial applications.

This detailed overview highlights the potential and versatility of this compound in multiple fields of research and industry

Properties

IUPAC Name

3-chloro-4-fluoro-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFN3O2S2/c16-12-7-11(1-2-13(12)17)24(21,22)20-8-14-15(19-5-4-18-14)10-3-6-23-9-10/h1-7,9,20H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIYCUQRJCQFTTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)NCC2=NC=CN=C2C3=CSC=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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